molecular formula C10H11NO B042324 4-Phenyl-2-pyrrolidone CAS No. 1198-97-6

4-Phenyl-2-pyrrolidone

Cat. No. B042324
CAS RN: 1198-97-6
M. Wt: 161.2 g/mol
InChI Key: HOJZEMQCQRPLQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenyl-2-pyrrolidone derivatives often involves reactions with benzalmalonate and related compounds, producing adducts as diastereoisomeric mixtures. The structural characterization of these compounds is typically carried out using IR and NMR spectroscopy, with X-ray structural analysis determining the configurations of the stereoisomers. The pyrrolidone ring in these compounds exhibits an envelope conformation, which is significant for its chemical behavior and interactions (Berestovitskaya et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-pyrrolidone and its derivatives plays a crucial role in their chemical reactivity and physical properties. Techniques such as IR, 1H, and 13C NMR spectroscopy, along with X-ray structural analysis, are employed to elucidate their structure. These analyses reveal the envelope conformation of the pyrrolidone ring and the supramolecular structures formed by intermolecular hydrogen bonds and π-π interactions, contributing to the compound's stability and reactivity.

Chemical Reactions and Properties

4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including those with benzalmalonate and analogs, leading to the formation of adducts. The reaction mechanisms involve N-nucleophilic attack, showcasing the compound's reactivity towards different chemical groups. The formation of diastereoisomeric mixtures and the presence of envelope conformation in the pyrrolidone ring are key aspects of its chemical behavior (Berestovitskaya et al., 2009).

Scientific Research Applications

  • Cancer Research : 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, related to 4-Phenyl-2-pyrrolidone, have shown potential as potent p53-MDM2 inhibitors. These compounds exhibit selectivity for certain cell lines, offering a valuable scaffold for cancer drug development (Zhou et al., 2017).

  • Neurological Applications : Pyrrolidone derivatives, including 4-Phenyl-2-pyrrolidone, have shown potential in neuroprotection, memory enhancement, and antiepileptic effects. These properties suggest a future in clinical indications for neurological conditions (Shorvon, 2001).

  • Neurotropic Activity : Phenylpyrrolidone-2 derivatives exhibit neurotropic activity, affecting motor activity, muscle tone, and body temperature. Specifically, 4-phenyl-pyrrolidone-2 has been noted for its high activity in this area (Khaunina, 1978).

  • Anticonvulsant Drug Potential : 4-phenylpiracetam, a compound related to 4-Phenyl-2-pyrrolidone, shows high biological activity and potential as an anticonvulsant drug (Bobkov et al., 1983).

  • Drug Synthesis Applications : Pyrrolidone hydrotribromide (PHT), related to 4-Phenyl-2-pyrrolidone, is a bromination reagent for unsaturated ketone compounds, offering higher yield and moderated situations compared to other reagents (Hong-quan, 2010).

  • Antispasmodic Activity : 4-phenylpyrrolidone-2-acetamides, related to 4-Phenyl-2-pyrrolidone, show potential antispasmodic activity and lower toxicity in pharmacological applications (Glozman et al., 1980).

  • Polyimide Film Production : Novel polyimides synthesized from pyridine-containing diamines, related to 4-Phenyl-2-pyrrolidone, show exceptional thermal and mechanical properties, suggesting applications in materials science (Yan et al., 2011).

  • Transdermal Drug Delivery : Certain pyrrolidone derivatives enhance the transdermal delivery of drugs, demonstrating their significance in pharmaceutical formulations (Sasaki et al., 1988).

  • Neurotoxin Synthesis : 4-Phenyl-2-pyrrolidone has been used in the synthesis of deuterated analogues of the neurotoxin MPTP, highlighting its role in neurotoxicology research (Mabic & Castagnoli, 1996).

Safety And Hazards

4-Phenyl-2-pyrrolidone can cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJZEMQCQRPLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923118
Record name 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-2-pyrrolidone

CAS RN

1198-97-6
Record name 4-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpyrrolidone-2
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
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Record name 4-Phenyl-2-pyrrolidone
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Synthesis routes and methods

Procedure details

A solution of 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 18 mmol) and Raney-Nickel (6 ml, slurry in water) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. After filtration using celite and removal of the solvent under reduced pressure, residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, and then dried over sodium sulfate. The solvents were removed under reduced pressure, and the residue was dissolved in toluene (50 ml) and the resulting solution was refluxed for 6 hours. Removal of the solvent afforded crude 4-phenyl-pyrrolidin-2-one. A solution of crude 4-phenyl-pyrrolidin-2-one in tetrahydrofuran (20 ml) was added to a solution of lithium aluminum hydride (1.34 g, 35.3 mmol) and the mixture was refluxed for 6 hours. After quenching the reaction with 20% aqueous sodium hydroxide, a solution of di-tert-butyl dicarbonate (4.14 g, 19 mmol) was added and the mixture was stirred for 3 hours. Aqueous citric acid and aqueous potassium hydrogen sulfate was added to acidify the solution, and the solution was extracted with toluene. The organic layer was washed with water, aqueous sodium bicarbonate, brine, and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified with silica gel column chromatography (eluent; hexane/ethyl acetate=9/1) to afford 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 42%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
95
Citations
VM Berestovitskaya, OV Artemova, OS Vasil'eva… - Russian Journal of …, 2009 - Springer
… We found that the reaction of 3-methoxycarbonyl4-phenyl-2-pyrrolidone (I) with 2-aryl(heteryl)-1,1dimethoxycarbonylethenes (II–V) proceeds in the presence of sodium methoxide at …
Number of citations: 1 link.springer.com
IA Parshikov, PB Terent'ev, NF Piskunkova… - Chemistry of …, 1997 - Springer
… For the corresponding 2-pyrrolidone derivatives, the 4-phenyl-2-pyrrolidone is not … , 4-phenyl-2-pyrrolidone (II), 1-benzoyl-4-phenylpyrrolidine (l/I), and 1-benzoyl-4phenyl-2-pyrrolidone (…
Number of citations: 7 link.springer.com
SY Bylikin, SA Pogozhikh, VN Khrustalev… - Russian Chemical …, 2000 - Springer
RacemicN-(chlorodimethylgermylmethyl)-4-phenyl-2-pyrrolidone and the first optically active amide derivatives containing the asymmetrical carbon atom and the five-coordinate …
Number of citations: 2 link.springer.com
OV Artemova, OS Vasil'eva, ES Ostroglyadov… - Russian Journal of …, 2009 - Springer
… prepared from 2 ml of methanol, 0.07 g (0.0031 mol) of sodium metal and 1.38 g (0.0031 mol) of 1-(2,2-dimethoxycarbonyl-1-phenylethyl)-3-methoxycarbonyl-4-phenyl-2-pyrrolidone Ia …
Number of citations: 1 link.springer.com
M Vorona, N Orlova, E Kuznetsov, S Vikainis… - Chemistry of …, 2013 - Springer
… An effective method for the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination–dehydrobromination with N-bromosuccinimide, …
Number of citations: 3 link.springer.com
M Vorona, G Veinberg, S Vikainis, E Kuznetsov… - Chemistry of …, 2012 - Springer
… The action of sodium hydride on (4R)-4-phenyl-2-pyrrolidone (1) gave the sodium derivative 2, which could then, without isolation, be alkylated by ethyl bromoacetate. The obtained …
Number of citations: 7 link.springer.com
NV Gorodnicheva, ES Ostroglyadov… - Russian Journal of …, 2016 - Springer
… were in good agreement with the reference data of the constant (3J34 = 9.6 Hz) for trans-located С3H and С4H protons in the molecule of methyl ester of (3R,4S)-4-phenyl-2-pyrrolidone…
Number of citations: 2 link.springer.com
VM Berestovitskaya, IA Litvinov, OS Vasil'eva… - Russian Chemical …, 2012 - Springer
… 3 Methoxycarbonyl 3 (1 phenyl 2 nitroethyl) 4 phenyl 2 pyrrolidone (1a) (2.5 g, 6.7 mmol) in ethanol (80 mL) was added in the hydrogen stream and the mixture was hydrogenized until …
Number of citations: 3 link.springer.com
AY Veveris, IA Luse - Pharmaceutical Chemistry Journal, 1990 - Springer
… dimethyl ester of malonic acid (II), the dimethyl ester of benzyl-malonic acid (III), the dimethyl ester of (a-nitromethyl)benzyl-malonic acid (IV), and the ethyl ester of 4-phenyl-2pyrrolidone-…
Number of citations: 3 link.springer.com
ES Ostroglyadov, OV Komarova, OS Vasil'eva… - Russian Journal of …, 2014 - Springer
… methoxycarbonyl-3-(2-nitro-1-phenylethyl)-4-phenyl2-pyrrolidone I in a mixture of 50 mL of methanol and 5 mL of acetone, and the mixture was hydrogenated until the calculated …
Number of citations: 5 link.springer.com

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